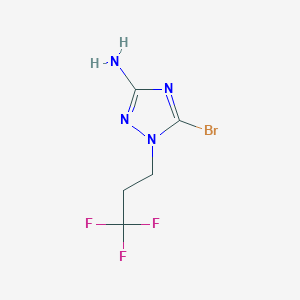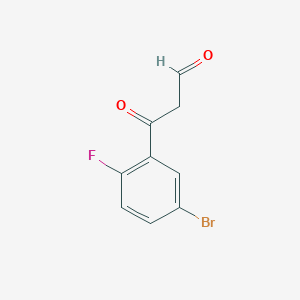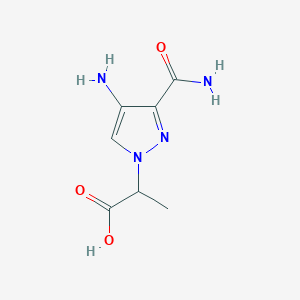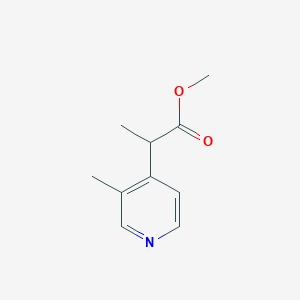
Methyl 2-(3-methylpyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methylpyridin-4-yl)propanoate is an organic compound with the molecular formula C10H13NO2. It is a methyl ester derivative of 2-(3-methylpyridin-4-yl)propanoic acid. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylpyridin-4-yl)propanoate typically involves the esterification of 2-(3-methylpyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylpyridin-4-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-(3-methylpyridin-4-yl)propanoic acid and methanol.
Reduction: 2-(3-methylpyridin-4-yl)propanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.
Scientific Research Applications
Methyl 2-(3-methylpyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylpyridin-4-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Methyl 2-(3-methylpyridin-4-yl)propanoate can be compared with other similar compounds such as:
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: This compound has a similar ester structure but with additional functional groups that can alter its reactivity and applications.
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: Another ester derivative with slight variations in the alkyl chain, affecting its physical and chemical properties.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(3-methylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-11-5-4-9(7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
DVDPOBLSQWQDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


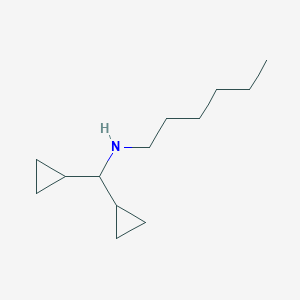
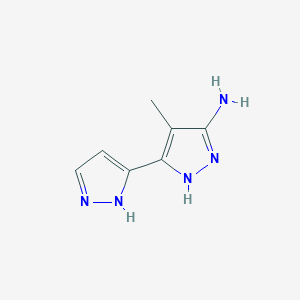


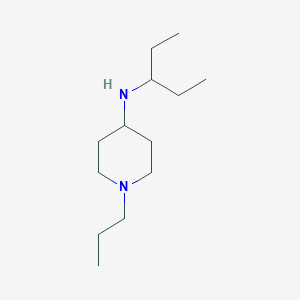
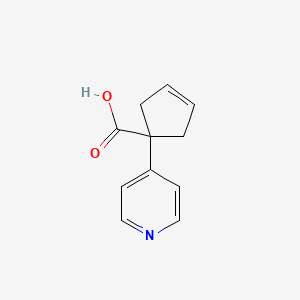
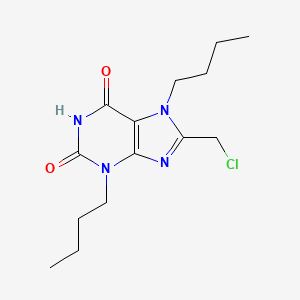
![Hexyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13299461.png)


